molecular formula C6H3N3 B15208872 1H-Pyrrole-2,3-dicarbonitrile CAS No. 59175-49-4

1H-Pyrrole-2,3-dicarbonitrile

Cat. No.: B15208872
CAS No.: 59175-49-4
M. Wt: 117.11 g/mol
InChI Key: SWIRXXWZEVGZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring substituted with two cyano groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of tetracyanoethylene (TCNE) with hydrochloric acid (HCl) in the presence of tin (Sn) and acetic acid (AcOH), resulting in the formation of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid, while reduction can produce 2,3-diaminopyrrole.

Scientific Research Applications

1H-Pyrrole-2,3-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrole-2,3-dicarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to therapeutic effects.

Comparison with Similar Compounds

1H-Pyrrole-2,3-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

59175-49-4

Molecular Formula

C6H3N3

Molecular Weight

117.11 g/mol

IUPAC Name

1H-pyrrole-2,3-dicarbonitrile

InChI

InChI=1S/C6H3N3/c7-3-5-1-2-9-6(5)4-8/h1-2,9H

InChI Key

SWIRXXWZEVGZSC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.